Hexasodium benzenehexathiolate

Conductive MOFs Coordination nanosheets Electrical conductivity

Researchers often face batch inconsistency and oxidative degradation with air-sensitive benzenehexathiol free thiol. This hexasodium salt provides a shelf-stable, precisely stoichiometric alternative that dissolves directly in aqueous/polar media. • Enables Cu-BHT films with >2,500 S cm⁻¹ conductivity & 82% transparency (ITO replacement). • Cu-BHT cathodes deliver 175 mAh g⁻¹ capacity, 0.048% decay/cycle over 500 cycles. • Hexa-thiolate core templates multimetallic wheels and macrocycles inaccessible to lower-denticity ligands.

Molecular Formula C6Na6S6
Molecular Weight 402.4 g/mol
CAS No. 110431-65-7
Cat. No. B033868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexasodium benzenehexathiolate
CAS110431-65-7
Molecular FormulaC6Na6S6
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1[S-])[S-])[S-])[S-])[S-])[S-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C6H6S6.6Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;;;;/h7-12H;;;;;;/q;6*+1/p-6
InChIKeyAOGWCSUJTDMETK-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexasodium Benzenehexathiolate for Conductive MOF Synthesis


Hexasodium benzenehexathiolate (Na₆BHT, C₆Na₆S₆, MW 402.4 g/mol) is the hexa-sodium salt of benzenehexathiol, an organosulfur compound featuring a benzene core fully substituted with six thiolate groups, each ion-paired with a sodium cation . It serves as a pre-deprotonated, water-soluble precursor to the benzenehexathiolate (BHT⁶⁻) ligand, which is a critical building block for two-dimensional (2D) π–d conjugated coordination polymers and metal-organic frameworks (MOFs) [1]. Unlike the parent free thiol (benzenehexathiol, CAS 62968-45-0), the sodium salt form offers improved air-stability and direct usability in aqueous or polar organic media without requiring in situ deprotonation . This compound is primarily procured by research groups synthesizing highly conductive MOFs, coordination nanosheets, and multimetallic complexes for electronic, electrochemical, and quantum materials applications [1][2].

Why Alternatives Cannot Replace Hexasodium Benzenehexathiolate


Substituting hexasodium benzenehexathiolate with the neutral parent benzenehexathiol (free thiol) or with alternative polythiolate ligands (e.g., benzene-1,2,4,5-tetrathiolate, trimercaptotriazine, or dimercaptomaleonitrile) in conductive MOF synthesis leads to pronounced differences in material properties that directly impact device performance [1]. The BHT⁶⁻ ligand's six-fold symmetry and fully conjugated benzene core enable dense, in-plane metal–sulfur bonding networks that are unattainable with fewer donor sites; reducing the thiolate number from six to four (benzene-1,2,4,5-tetrathiolate) alters the dimensionality and porosity of the resulting coordination polymer, while nitrogen-containing heterocyclic polythiolates introduce different metal–ligand orbital hybridization that substantially lowers electronic conductivity [2]. Furthermore, the sodium salt provides a shelf-stable, precisely stoichiometric form that avoids the batch-to-batch variability and oxidative degradation issues associated with the air-sensitive free thiol [1]. These structural and practical differences mean that simply selecting any thiol-rich ligand will not yield the record-setting conductivity, charge mobility, and structural versatility that characterize BHT-derived frameworks [2][3].

Performance Evidence vs. Comparator Ligands


Cu-BHT vs. Ni-BHT and Zn-BHT: Conductivity Comparison

When the BHT⁶⁻ ligand (from hexasodium benzenehexathiolate) is coordinated to different transition metals, the resulting framework conductivity varies by orders of magnitude, illustrating that the ligand itself is not the sole determinant of performance—yet the ligand's six-fold thiolate geometry and soft donor character are prerequisites for achieving the highest values. Cu-BHT films exhibit room-temperature four-probe conductivity up to 1,580 S cm⁻¹ [1], while Cu-BHT films prepared by solution processing reach >2,500 S cm⁻¹ [2]. In contrast, Ni-BHT films show conductivity of approximately 112 S cm⁻¹ [3] and non-porous Ni₃BHT pellets exhibit ~500 S m⁻¹ (5 S cm⁻¹) [4]. Zn-BHT is described as having 'good conductivity' but is noted to be inferior to Cu₃(HHTP)₂ cathodes, with no metallic conductivity reported [5]. Thus, Cu-BHT achieves a conductivity roughly 14–23 times higher than Ni-BHT films and over 300 times higher than non-porous Ni₃BHT, underscoring that the combination of the BHT⁶⁻ ligand with copper is uniquely enabling for ultra-high conductivity [1][2][3][4].

Conductive MOFs Coordination nanosheets Electrical conductivity

Ambipolar Charge Transport in Cu-BHT

Cu-BHT thin films not only possess record conductivity but also demonstrate ambipolar charge transport with exceptionally high field-effect mobilities: 99 cm² V⁻¹ s⁻¹ for holes and 116 cm² V⁻¹ s⁻¹ for electrons at room temperature [1]. These values are, to date, the highest reported for any coordination polymer. In a broader survey of BHT-based conjugated coordination polymers, mobilities up to ~400 cm² V⁻¹ s⁻¹ have been achieved through optimized synthesis and doping strategies [2]. In comparison, Ni-BHT films exhibit thermally activated hopping transport with significantly lower mobility [3], and Zn-BHT shows surface-controlled charge storage rather than efficient long-range transport [4]. The ambipolar nature of Cu-BHT, with nearly balanced electron and hole mobilities, is a distinctive feature that enables both n-type and p-type operation in a single material [1].

Ambipolar transport Field-effect transistor Charge mobility

Cathode Capacity: Cu-BHT vs. Zn-BHT

Cu-BHT, synthesized from hexasodium benzenehexathiolate and Cu(II) salts, functions as a redox-active cathode in lithium-ion batteries, delivering a reversible capacity of 175 mAh g⁻¹ at 300 mA g⁻¹ with only 0.048% capacity decay per cycle over 500 cycles [1]. The material undergoes a reversible four-electron reaction corresponding to a theoretical capacity of 236 mAh g⁻¹ [1]. In contrast, Zn-BHT, also derived from the same BHT⁶⁻ ligand pool, exhibits a reversible discharge capacity of approximately 90.4 mAh g⁻¹ at 0.1 A g⁻¹ when used as a cathode for Zn-ion storage [2]. The ~1.9× higher gravimetric capacity of Cu-BHT, combined with its superior cycling stability, makes the Cu-based framework markedly more attractive for high-energy-density battery applications [1][2].

Lithium-ion battery Cathode capacity Energy storage

BHT vs. HHTP and HATP: Ligand Donor Effects

The choice of ortho-donor group on the conjugated ligand critically determines the electronic properties of the resulting coordination polymer. The BHT⁶⁻ ligand, bearing six soft –S⁻ donors on a compact benzene core, promotes significantly stronger metal–ligand d–π orbital overlap compared to the larger, oxygen-donor hexahydroxytriphenylene (HHTP) or nitrogen-donor hexaaminotriphenylene (HATP) ligands [1]. This enhanced coupling results in higher conductivity and charge delocalization: BHT-based c-CPs consistently achieve metallic conductivities exceeding 10³ S cm⁻¹, while HHTP-based Cu₃(HHTP)₂ typically exhibits conductivities in the range of 0.1–10 S cm⁻¹ [1][2]. The smaller BHT ligand also enables denser in-plane packing and richer coordination chemistry, contributing to the structural diversity (Cu₃BHT, Ag₃BHT, CuAg₄BHT) and the observation of exotic quantum phenomena including superconductivity at 0.25 K in Cu₃BHT [1][3].

Ligand design Metal–ligand coupling Conjugated coordination polymers

Cu-BHT Nanosheet vs. Bulk Morphology for Ascorbic Acid Sensing

The morphology of Cu-BHT derived from the BHT⁶⁻ precursor dramatically affects sensing performance. Cu-BHT nanosheets (NSs) modified onto a glassy carbon electrode (GCE) exhibit a sensitivity of 1.521 mA mM⁻¹ cm⁻² for ascorbic acid (AA) detection, with a wide linear range of 1–789 μM and a low detection limit of 0.46 μM [1]. This sensitivity is 1.90 times higher than that of bulk-type Cu-BHT nanoparticles (NPs) modified GCE, which suffer from restricted active site exposure and lower mass permeability [1]. The nanosheet morphology exposes more surface Cu sites, enabling more efficient electron transfer and catalytic oxidation of AA [1]. The Cu-BHT NSs/GCE platform was validated for real-time sweat AA monitoring with high reliability compared to a commercial vitamin C assay kit [1].

Electrochemical sensor Ascorbic acid detection Nanosheet morphology

Multimetallic Templating with the C6S6 Core

The benzenehexathiolate (C₆S₆⁶⁻) core, delivered by hexasodium benzenehexathiolate, functions as a unique hexa-dentate template that can organize up to six metal centers in a planar, wheel-like geometry. Reaction with [Au(PPh₃)Cl] produces the hexanuclear gold(I) complex [{CSAu(PPh₃)}₆], where six gold atoms form a perfect hexagon surrounding the benzene-derived C₆S₆ core [1]. Similarly, the C₆S₆⁶⁻ core templates three (P∩P)Ptᴵᴵ units in complexes of the type [(P∩P)Pt]₃(C₆S₆), and the hexagold complex serves as a precursor for 36-membered polyphosphine macrocycles containing 12 phosphorus donors [2]. This six-metal templating capacity is a direct consequence of the hexa-thiolate substitution pattern and cannot be replicated by ligands with fewer donor sites (e.g., tetrathiolate or trithiolate analogs) [1][2].

Multimetallic complexes Template synthesis Macrocycle

Optimal Procurement Scenarios for Hexasodium Benzenehexathiolate


Cu-BHT Transparent Electrodes as ITO Replacement

Hexasodium benzenehexathiolate is the precursor of choice for fabricating Cu-BHT transparent conductive electrodes. Solution-processed Cu-BHT films achieve conductivity >2,500 S cm⁻¹ with 82% optical transparency, enabling their use as ITO replacements in perovskite, quantum dot, and organic solar cells with comparable device performance [1]. This application leverages the unique combination of metallic conductivity and optical transparency that is not attainable with Ni-BHT (112 S cm⁻¹) or Zn-BHT frameworks [2][3].

Cu-BHT Cathodes for Lithium-Ion Batteries

Cu-BHT cathodes synthesized from hexasodium benzenehexathiolate deliver 175 mAh g⁻¹ reversible capacity with exceptional cycling stability (0.048% decay per cycle over 500 cycles) and a four-electron redox mechanism [4]. This performance substantially exceeds that of Zn-BHT (90.4 mAh g⁻¹) [3], making the BHT⁶⁻ precursor essential for battery researchers targeting high-capacity organic cathode materials.

Morphology-Tuned Cu-BHT Electrochemical Sensors

The BHT⁶⁻ precursor enables the synthesis of Cu-BHT in both bulk nanoparticle and nanosheet morphologies. Cu-BHT nanosheet-modified electrodes achieve 1.90× higher sensitivity (1.521 mA mM⁻¹ cm⁻²) for ascorbic acid detection compared to bulk Cu-BHT, with a low detection limit of 0.46 μM [5]. This morphology-dependent performance differentiation is critical for researchers developing high-sensitivity non-enzymatic electrochemical sensors for biomedical or environmental monitoring.

Multimetallic Supramolecular Architectures and Macrocyclic Templates

The hexa-thiolate C₆S₆⁶⁻ core, accessed directly from hexasodium benzenehexathiolate, serves as a six-metal template for building hexanuclear gold(I) wheels and tri-platinum macrocycle precursors [6][7]. This unique templating capacity, unavailable from tetrathiolate or trithiolate ligands, is essential for synthetic inorganic chemists designing large-ring polyphosphine macrocycles, multimetallic catalysts, or metal cluster arrays.

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